molecular formula C12H16O2 B13134073 1-Phenylcyclohexane-1,4-diol

1-Phenylcyclohexane-1,4-diol

Cat. No.: B13134073
M. Wt: 192.25 g/mol
InChI Key: BFWMKFUGKDKSOM-UHFFFAOYSA-N
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Description

1-Phenylcyclohexane-1,4-diol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexane-1,4-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 1-phenylcyclohexene using osmium tetroxide (OsO4) in the presence of a co-oxidant such as potassium ferricyanide. The reaction typically occurs in an aqueous medium with tert-butyl alcohol as a co-solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclohexane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-phenylcyclohexanone or 1-phenylcyclohexane-1,4-dione.

    Reduction: Formation of 1-phenylcyclohexane.

    Substitution: Formation of 1-phenylcyclohexane derivatives with various substituents.

Scientific Research Applications

1-Phenylcyclohexane-1,4-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylcyclohexane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

    1-Phenylcyclohexane-1,2-diol: Another diol with hydroxyl groups at the 1 and 2 positions.

    1-Phenylcyclohexane-1,3-diol: A diol with hydroxyl groups at the 1 and 3 positions.

    1-Phenylcyclohexane-1,4-dione: A diketone with carbonyl groups at the 1 and 4 positions.

Uniqueness: 1-Phenylcyclohexane-1,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This configuration allows for unique reactivity patterns and interactions compared to other similar compounds .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-phenylcyclohexane-1,4-diol

InChI

InChI=1S/C12H16O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2

InChI Key

BFWMKFUGKDKSOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(C2=CC=CC=C2)O

Origin of Product

United States

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